REACTION_SMILES
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[CH3:15][N:16]([CH3:17])[P:18](=[O:19])([N:20]([CH3:21])[CH3:22])[N:23]([CH3:24])[CH3:25].[CH3:4][O:5][C:6](=[O:7])[C:8]12[C:9](=[O:14])[CH2:10][CH2:11][CH:12]1[CH2:13]2.[K:1][C:2]#[N:3]>>[C:2](#[N:3])[CH2:13][CH:12]1[CH:8]([C:6]([O:5][CH3:4])=[O:7])[C:9](=[O:14])[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C12CC1CCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Type
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product
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Smiles
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COC(=O)C1C(=O)CCC1CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |